molecular formula C11H10O3S B13213702 5-Methyl-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid

5-Methyl-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid

Cat. No.: B13213702
M. Wt: 222.26 g/mol
InChI Key: WANYBWGWQCUSDQ-UHFFFAOYSA-N
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Description

5-Methyl-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid is a heterocyclic compound that features a benzofuran core with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with methyl thioglycolate in the presence of a base to form the benzofuran ring. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

5-Methyl-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1-benzofuran-2-carboxylic acid: Lacks the methylsulfanyl group.

    3-(Methylsulfanyl)-1-benzofuran-2-carboxylic acid: Lacks the methyl group on the benzofuran ring.

    5-Methyl-3-(methylsulfanyl)-1-benzofuran: Lacks the carboxylic acid group.

Uniqueness

5-Methyl-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid is unique due to the presence of both the methylsulfanyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

IUPAC Name

5-methyl-3-methylsulfanyl-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H10O3S/c1-6-3-4-8-7(5-6)10(15-2)9(14-8)11(12)13/h3-5H,1-2H3,(H,12,13)

InChI Key

WANYBWGWQCUSDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2SC)C(=O)O

Origin of Product

United States

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